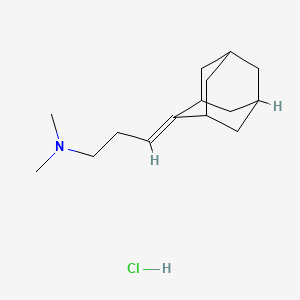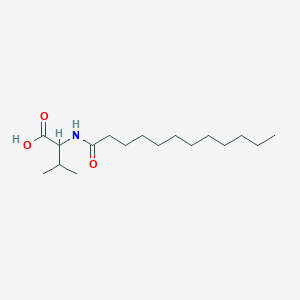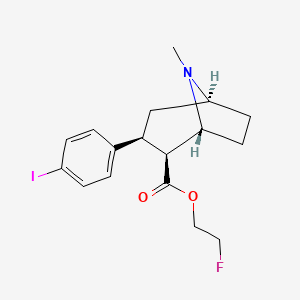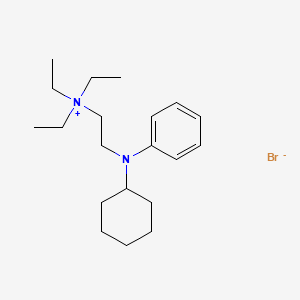
(2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide is a quaternary ammonium compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by the presence of a cyclohexyl group attached to an aniline moiety, which is further connected to a triethylammonium group via an ethyl linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide typically involves a multi-step process. One common method includes the reaction of N-cyclohexylaniline with ethyl bromide to form an intermediate, which is then reacted with triethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a suitable solvent, such as acetone or dimethyl sulfoxide, and may be conducted at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various halide derivatives.
Applications De Recherche Scientifique
(2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where quaternary ammonium compounds have shown efficacy.
Industry: It is used in the formulation of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. It may also interact with specific molecular targets, such as ion channels and receptors, modulating their activity and affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(N-Cyclohexylanilino)ethyl)trimethylammonium chloride
- (2-(N-Cyclohexylanilino)ethyl)triethylammonium iodide
- (2-(N-Cyclohexylanilino)ethyl)triethylammonium fluoride
Uniqueness
(2-(N-Cyclohexylanilino)ethyl)triethylammonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2933-19-9 |
|---|---|
Formule moléculaire |
C20H35BrN2 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
2-(N-cyclohexylanilino)ethyl-triethylazanium;bromide |
InChI |
InChI=1S/C20H35N2.BrH/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7,9-10,13-14,20H,4-6,8,11-12,15-18H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
UAVAYGHAXAXTCA-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCN(C1CCCCC1)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)
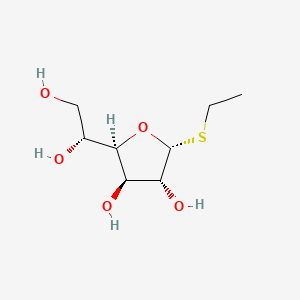

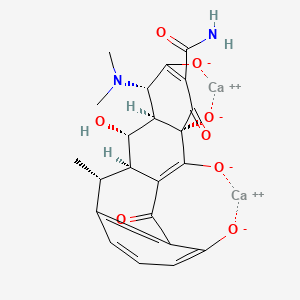
![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
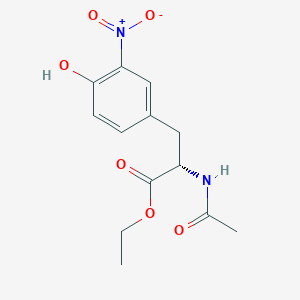
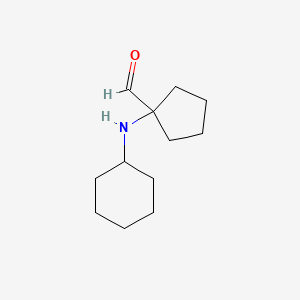

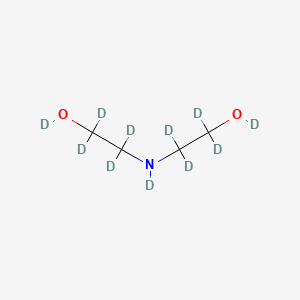

![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)
